5-Chloro-7-iodo-1,3-benzodioxol-4-amine
Description
Properties
Molecular Formula |
C7H5ClINO2 |
|---|---|
Molecular Weight |
297.48 g/mol |
IUPAC Name |
5-chloro-7-iodo-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H5ClINO2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2,10H2 |
InChI Key |
BYRQUUTYGYDUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=C(C(=C2O1)N)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural differences and similarities between 5-Chloro-7-iodo-1,3-benzodioxol-4-amine and related compounds:
Key Observations :
- Scaffold Differences: AZD0530 incorporates a quinazoline ring fused to the benzodioxol group, enabling kinase inhibition via ATP-binding site interactions.
- Halogen Effects : The iodo substituent in the target compound increases steric bulk and polarizability compared to chloro or nitro groups in analogs. This may enhance van der Waals interactions in biological targets but reduce solubility .
Pharmacokinetic and Physicochemical Properties
- Solubility and LogP : The iodine atom in this compound likely increases lipophilicity (higher LogP) compared to the nitro-substituted benzoxadiazol analog (). AZD0530, despite its larger size, maintains favorable solubility due to hydrophilic side chains .
- AZD0530, for instance, has a human half-life of 40 hours due to optimized substituents .
Preparation Methods
Key Steps
-
Benzodioxole Ring Formation
-
Precursor : 4-Aminocatechol derivatives.
-
Reagents : Oxalyl chloride or other cyclization agents.
-
Conditions : Acidic or basic environments.
-
-
Halogenation
-
Chlorination : Electrophilic substitution using Cl₂ or SOCl₂.
-
Iodination : Catalytic iodination (e.g., I₂/CuO).
-
Cross-Coupling Reactions
Though less common, palladium-catalyzed couplings can introduce halogens or aryl groups.
Suzuki-Miyaura Coupling
-
Substrates : 5-Bromo-7-iodo-1,3-benzodioxol-4-amine.
-
Reagents : Pd(PPh₃)₄, aryl boronic acids.
-
Conditions : Aqueous base, THF/H₂O.
Nitro Group Reduction
This method employs nitro intermediates to introduce the amine group post-halogenation.
Procedure
-
Nitration : Introduce NO₂ at position 4.
-
Halogenation : Add Cl and I at positions 5 and 7.
-
Reduction : H₂/Pd-C or Fe/HCl reduces NO₂ to NH₂.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | N/A | |
| Reduction | H₂, Pd/C | RT, H₂ atmosphere | N/A |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Electrophilic Halogenation | Direct, cost-effective | Low selectivity for meta iodination |
| Cross-Coupling | High regioselectivity | Expensive catalysts |
| Nitro Group Reduction | Flexible for functionalization | Multi-step, hazardous reagents |
Critical Challenges and Solutions
-
Positional Selectivity
-
Catalyst Optimization
Experimental Data Table
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-7-iodo-1,3-benzodioxol-4-amine, and how can regioselectivity be controlled during halogenation?
- Methodological Answer : The synthesis typically involves sequential halogenation of the benzodioxol-amine scaffold. For chlorination, reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) in DMF are used under controlled temperatures (0–25°C). Iodination requires iodinating agents such as N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) to enhance electrophilic substitution. Regioselectivity is influenced by directing groups (e.g., the amine at position 4), which activate specific positions on the aromatic ring. Monitor reaction progress using TLC or HPLC to confirm intermediate purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substitution patterns, particularly distinguishing between chlorine and iodine positions due to their distinct electronic environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared spectroscopy (IR) identifies functional groups like the benzodioxol ring and amine. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. What safety protocols are recommended for handling halogenated benzodioxol derivatives in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Halogenated amines can release toxic gases (e.g., HCl, I₂) under heat; ensure proper ventilation. Store in airtight containers at 2–8°C to prevent degradation. Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and seeking medical attention for persistent irritation .
Q. How can purification challenges due to halogen substituents be addressed?
- Methodological Answer : Column chromatography with silica gel or alumina is effective, using gradients of ethyl acetate/hexane. Recrystallization from ethanol/water mixtures improves purity, leveraging the compound’s moderate solubility. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How do iodine and chlorine substituents influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The iodine atom’s large size and polarizability enhance van der Waals interactions in hydrophobic binding pockets, while chlorine’s electronegativity modulates electron density, affecting hydrogen bonding. Comparative studies with analogs (e.g., 6-Chloro-benzo[1,3]dioxol-5-ylamine) suggest iodine’s role in improving target affinity but may reduce solubility. Docking simulations (e.g., AutoDock Vina) can predict binding modes and guide structural optimization .
Q. What experimental conditions lead to degradation of this compound, and how can stability be improved?
- Methodological Answer : Degradation occurs under UV light (due to the benzodioxol ring’s photosensitivity) or in acidic/alkaline conditions (cleavage of the dioxolane ring). Stabilize by storing in amber vials at neutral pH and adding antioxidants like BHT. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation kinetics .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electron distribution to identify reactive sites for functionalization. Solvent effects are simulated using the Polarizable Continuum Model (PCM). For example, iodine’s σ-hole can be analyzed for halogen bonding potential in catalyst design .
Q. How to reconcile contradictory reports on the compound’s biological activity across studies?
- Methodological Answer : Discrepancies may arise from impurities, assay conditions (e.g., cell line variability), or structural analogs misidentified as the target compound. Validate purity via NMR/HRMS and replicate assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity). Meta-analyses of analogs (e.g., 7-chloro-4-methyl-1,3-benzothiazol-2-amine) highlight substituent-dependent activity trends .
Q. What mechanistic insights explain the compound’s selectivity in nucleophilic aromatic substitution reactions?
- Methodological Answer : The amine group at position 4 directs electrophiles to positions 5 and 7 via resonance and inductive effects. Kinetic studies (e.g., stopped-flow UV-Vis) reveal that iodine’s slower substitution rate (vs. chlorine) is due to its larger atomic radius. Transition state modeling (IRC calculations) confirms steric hindrance as a key factor .
Q. How can multidisciplinary approaches enhance research on this compound’s applications?
- Methodological Answer :
Collaborate with computational chemists for predictive modeling, biologists for target validation, and material scientists for nanoformulation (e.g., liposomal encapsulation to improve bioavailability). Integrate high-throughput screening (HTS) with cheminformatics tools (e.g., KNIME) to identify synergistic drug combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
